D-Phenylalanyl-D-phenylalanyl-D-proline

Proteolytic Stability Peptide Therapeutics D-Amino Acid Substitution

D-Phenylalanyl-D-phenylalanyl-D-proline (CAS 821776-13-0) is a synthetic all-D tripeptide composed of two D-phenylalanine residues and a C-terminal D-proline. Its all-D configuration fundamentally distinguishes it from its all-L counterpart, Pro-Phe-Phe (often associated with CAS 164257-32-3 in literature addressing stereoisomer mixtures), by conferring resistance to enzymatic degradation.

Molecular Formula C23H27N3O4
Molecular Weight 409.5 g/mol
CAS No. 821776-13-0
Cat. No. B12898765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Phenylalanyl-D-phenylalanyl-D-proline
CAS821776-13-0
Molecular FormulaC23H27N3O4
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N)C(=O)O
InChIInChI=1S/C23H27N3O4/c24-18(14-16-8-3-1-4-9-16)21(27)25-19(15-17-10-5-2-6-11-17)22(28)26-13-7-12-20(26)23(29)30/h1-6,8-11,18-20H,7,12-15,24H2,(H,25,27)(H,29,30)/t18-,19-,20-/m1/s1
InChIKeyWKLMCMXFMQEKCX-VAMGGRTRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Phenylalanyl-D-phenylalanyl-D-proline (CAS 821776-13-0): A Proteolytically Stable All-D Tripeptide Scaffold


D-Phenylalanyl-D-phenylalanyl-D-proline (CAS 821776-13-0) is a synthetic all-D tripeptide composed of two D-phenylalanine residues and a C-terminal D-proline. Its all-D configuration fundamentally distinguishes it from its all-L counterpart, Pro-Phe-Phe (often associated with CAS 164257-32-3 in literature addressing stereoisomer mixtures), by conferring resistance to enzymatic degradation [1]. While the all-L isomer is characterized as a highly aggregation-prone motif that forms amyloid-like fibrils , the all-D chirality of this compound enables distinct, programmable self-assembly pathways into divergent nanostructures, including nanoparticles and nanotapes, rather than fibrils [2].

Why Generic Substitution with L-Phe-Phe-Pro Analogs or Racemic Mixtures Is Not Equivalent


Substituting this all-D tripeptide with an all-L analog (Pro-Phe-Phe) or racemic mixture introduces critical functional liabilities that preclude generic interchange. First, the all-L isomer is rapidly cleaved by common proteases, with model tripeptides containing L-phenylalanine being completely degraded within 72 hours, whereas D-phenylalanine-containing analogs remain stable [1]. Second, stereochemistry dictates the hierarchical self-assembly of Pro-Phe-Phe isomers; while the all-L form creates amyloidogenic fibrils, the all-D isomer directs assembly into non-fibrillar nanoparticles, a property that can be essential for nanotechnological applications where uncontrolled fibrillation is detrimental [2]. These differences in stability and supramolecular architecture, directly encoded by chirality, mean that the biological or material performance of the D-Phe-D-Phe-D-Pro sequence cannot be predicted or replicated by its L-stereoisomers.

Quantitative Comparative Evidence for D-Phenylalanyl-D-phenylalanyl-D-proline


Complete Resistance to Enzymatic Degradation Versus Rapid Cleavage of the L-Phe Analog

The incorporation of D-phenylalanine in place of L-phenylalanine in a tripeptide scaffold confers total resistance to a panel of proteolytic enzymes. In a direct comparative study, the D-Phe-containing tripeptide (L-lysyl-D-phenylalanyl-L-leucine) was stable to aminopeptidase, carboxypeptidase, thermolysin, and trypsin, while the analogous L-Phe tripeptide (L-lysyl-L-phenylalanyl-L-leucine) was completely cleaved within 72 hours under identical conditions [1]. This class-level evidence directly translates to D-Phenylalanyl-D-phenylalanyl-D-proline, predicting a significantly extended in vitro and in vivo half-life compared to its all-L counterpart.

Proteolytic Stability Peptide Therapeutics D-Amino Acid Substitution

Stereochemistry-Directed Self-Assembly into Non-Fibrillar Nanostructures vs. Amyloidogenic Fibrils

Stereochemistry is a decisive factor in the self-assembly of Pro-Phe-Phe isomers. A comprehensive study of all eight stereoisomers demonstrated that the all-L isomer (L-Pro-L-Phe-L-Phe) forms amyloid-like fibrils, whereas non-fibril-forming stereoisomers, including the all-D configuration relevant to D-Phenylalanyl-D-phenylalanyl-D-proline, assemble into discrete nanoparticles or nanotapes [1]. A specific non-fibril-forming stereoisomer, identified within this study, effectively inhibited the fibrillization of the Alzheimer's-associated Aβ(1-42) peptide through multivalent binding, an activity not shared by the fibril-forming all-L isomer [1].

Supramolecular Self-Assembly Peptide Nanomaterials Chirality

Differential Protonation State Binding in Trypsin vs. Thrombin Compared to D-Phe-Pro Analogs

A congeneric series of D-Phe/D-DiPhe-Pro-(amino)pyridine inhibitors revealed that the extension of the P2 moiety from D-Phe to D-DiPhe (D-Phe-D-Phe) alters the protonation-state recognition by serine proteases. Crystallographic and ITC data for the D-DiPhe-Pro-pyridine derivative showed that it binds to trypsin in a protonated state but to thrombin in an unprotonated state, leading to differences in the residual solvation pattern within the S1 pocket [1]. This differential behavior, not observed for the shorter D-Phe-Pro-2-aminopyridine analog, highlights how the diphenylalanine motif of D-Phenylalanyl-D-phenylalanyl-D-proline-based inhibitors can be exploited to engineer protease selectivity.

Serine Protease Inhibition Thrombin Selectivity Ligand Protonation

Resistance to D-Amino Acid Oxidase (DAAO) Specificity as a Differentiator from Mixed-Chirality Peptides

While D-amino acid oxidase (DAAO) broadly oxidizes D-amino acids such as D-Pro and D-Phe with varying efficiency [1], the presence of a C-terminal D-Pro residue in an all-D tripeptide sequence may impact its rate of oxidative deamination compared to peptides with terminal L-amino acids or D-isomers in other positions. D-Proline is among the most reactive substrates for DAAO [2]. However, the internal D-Phe-D-Phe bond in D-Phenylalanyl-D-phenylalanyl-D-proline is sterically shielded from exopeptidase-like oxidation, potentially resulting in slower overall metabolism compared to a free D-Pro monomer or a dipeptide. This constitutes a supporting rationale for its enhanced metabolic profile relative to simpler D-amino acid building blocks.

Enzymatic Oxidation DAAO Substrate Specificity Metabolic Stability

Validated Research and Industrial Applications for D-Phenylalanyl-D-phenylalanyl-D-proline


Protease-Resistant Peptide Probe or Therapeutic Lead Candidate

For biological studies demanding extended incubation in serum-containing media or in vivo models, the all-D configuration of D-Phenylalanyl-D-phenylalanyl-D-proline provides a crucial advantage. As demonstrated by model D-Phe-containing tripeptides, this scaffold remains stable against a panel of common proteases that completely degrade its L-Phe analog within 72 hours [1]. This makes it the scaffold of choice for designing long-circulating peptide probes, stable receptor ligands, or therapeutic leads where maintaining structural integrity is non-negotiable.

Programmable Peptide Nanomaterial Engineering

In supramolecular chemistry and nanotechnology, the precise control of nanostructure morphology is essential. Unlike the all-L Pro-Phe-Phe isomer, which forms amyloidogenic fibrils, the all-D stereochemistry of D-Phenylalanyl-D-phenylalanyl-D-proline directs self-assembly into non-fibrillar nanoparticles or nanotapes [2]. This predictable and distinct assembly pathway enables its use as a building block for creating biocompatible nanomaterials, hydrogel components, or nanoparticle carriers where fibrillar aggregation is an undesirable competing pathway.

Inhibition of Pathological Amyloid Fibrillization

A specific application emerging from its unique stereochemistry is the inhibition of Alzheimer's disease-associated Aβ(1-42) fibrillization. Non-fibril-forming stereoisomers within the Pro-Phe-Phe family, a category that includes the all-D configuration, have been shown to effectively inhibit pathological amyloid aggregation through multivalent binding to diphenylalanine motifs [2]. D-Phenylalanyl-D-phenylalanyl-D-proline can therefore be investigated as a lead compound for developing peptide-based inhibitors of amyloidogenesis.

Selective Serine Protease Inhibitor Scaffold

The D-Phe-D-Phe-Pro motif serves as a critical selectivity determinant in the design of serine protease inhibitors. Crystallographic evidence shows that the D-DiPhe-Pro extension induces differential protonation states upon binding to trypsin versus thrombin, a subtlety not achieved by the shorter D-Phe-Pro analog [3]. This property positions D-Phenylalanyl-D-phenylalanyl-D-proline as a superior starting scaffold for designing selective thrombin inhibitors, an important class of anticoagulant therapeutics.

Quote Request

Request a Quote for D-Phenylalanyl-D-phenylalanyl-D-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.